VU534 is a chemical compound recognized for its role as an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs), converting them into N-acyl ethanolamines (NAEs) and phosphatidic acid. The activation of NAPE-PLD by VU534 is significant in various biological processes, particularly in enhancing efferocytosis, which is the process by which dead cells are cleared by macrophages .
VU534's molecular formula is with a molecular weight of approximately 447.6 g/mol . It falls under the classification of small molecule enzyme activators, specifically targeting NAPE-PLD. The compound has been studied for its potential therapeutic applications, particularly in cardiometabolic diseases, where modulation of NAPE-PLD activity may provide beneficial effects .
The synthesis of VU534 typically involves several organic chemistry techniques. Initial laboratory synthesis methods may include:
For industrial applications, methods would be scaled up from laboratory conditions, focusing on optimizing reaction conditions to achieve higher purity and yield of VU534. Advanced purification techniques such as chromatography are often employed to isolate the final product.
VU534's structure consists of a complex arrangement that includes a benzo[d]thiazole moiety, which contributes to its biological activity. The specific molecular structure can be depicted as follows:
VU534 undergoes several types of chemical reactions:
The outcomes of these reactions depend on the specific conditions applied, leading to various products such as alcohols from reductions or carboxylic acids from oxidations.
VU534 acts primarily by activating NAPE-PLD, which subsequently hydrolyzes NAPEs into NAEs and phosphatidic acid. This activation is characterized by:
VU534 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses .
VU534 has been extensively studied across various scientific domains:
The discovery of VU534 was enabled by an innovative high-throughput screening platform employing fluorogenic NAPE analogs. Initial screening efforts utilized PED-A1, a substrate engineered to produce measurable fluorescence upon enzymatic cleavage by phospholipases. When incubated with recombinant mouse NAPE-PLD, PED-A1 generated a fluorescent signal upon hydrolysis, allowing real-time monitoring of enzyme activity. However, this substrate exhibited significant limitations due to its susceptibility to cleavage by serine hydrolase-type lipases (PLA1/PLA2), compromising assay specificity. This cross-reactivity risked false positives in activator identification, as observed in HepG2 cellular assays where PED-A1-derived fluorescence was only partially inhibited by the selective NAPE-PLD inhibitor biothionol [2] [4].
To overcome this limitation, researchers developed flame-NAPE, a structurally refined analog where the sn-1 ester bond of PED-A1 was replaced with an N-methyl amide bond. This modification conferred resistance to PLA1/PLA2 hydrolysis while maintaining susceptibility to NAPE-PLD cleavage. Validation experiments demonstrated that flame-NAPE fluorescence generation was exclusively blocked by biothionol in cellular models, unlike PED-A1 which responded to both biothionol and the broad-spectrum lipase inhibitor tetrahydrolipstatin. This methodological advancement enabled specific measurement of NAPE-PLD activity across diverse cell types, forming the foundation for robust HTS campaigns [2] [4] [8].
Table 1: Comparative Characteristics of Fluorogenic NAPE Analogs
Substrate | sn-1 Bond Chemistry | PLA1/PLA2 Sensitivity | NAPE-PLD Specificity | Inhibition Profile |
---|---|---|---|---|
PED-A1 | Ester | High | Low | Partial inhibition by biothionol and tetrahydrolipstatin |
flame-NAPE | N-methyl amide | Resistant | High | Complete inhibition by biothionol only |
The HTS campaign screened 39,328 compounds from the Vanderbilt Discovery Collection against recombinant mouse NAPE-PLD using the fluorogenic assay platform. Analysis of fluorescence kinetics identified 399 potential activators (1% hit rate) that increased enzymatic activity by at least three standard deviations above vehicle controls. Three initial hits (VU484, VU485, VU486) shared a common structural scaffold featuring a benzothiazole core linked to a phenylsulfonyl-piperidine moiety through a carboxamide bridge. This previously unrecognized chemotype for NAPE-PLD modulation was designated the benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) core structure [1] [3].
Chemoinformatic analysis revealed the BT-PSP scaffold offered optimal properties for lead development, including synthetic tractability and modification sites for structure-activity exploration. To validate this chemotype's potential, researchers expanded the compound set through targeted commercial acquisition and synthetic chemistry, yielding 22 analogs for preliminary profiling. Concentration-response studies with recombinant mouse NAPE-PLD confirmed 15 BT-PSP compounds exhibited significant activation (Emax > 1.7-fold over baseline), with EC50 values below 10 μM. This hit validation established BT-PSP as a privileged scaffold for NAPE-PLD activator development [1] [3].
Table 2: Initial HTS-Derived BT-PSP Activators
Compound | EC50 (μM) | 95% CI (μM) | Emax (Fold Change) | 95% CI (Emax) |
---|---|---|---|---|
VU484 | 2.3 | 1.8-3.1 | 2.1 | 2.0-2.2 |
VU485 | 12.0 | 7.3-85.9 | 2.0 | 1.8-4.0 |
VU486 | 0.32 | 0.15-0.58 | 1.8 | 1.7-1.9 |
Systematic SAR exploration of the BT-PSP series revealed critical structural features governing NAPE-PLD activation potency and efficacy. The benzothiazole ring system emerged as an essential pharmacophore, with substitutions significantly influencing activity. Small electron-donating groups at the benzothiazole 6-position (e.g., methyl in VU534) enhanced potency, while bulkier substituents diminished efficacy. The carboxamide linker between benzothiazole and piperidine rings proved indispensable, with carbonyl deletion or nitrogen methylation abolishing activation capacity. Similarly, the sulfonyl group connecting the piperidine to the terminal phenyl ring required maintenance of tetrahedral geometry, with reduction to sulfonamide or thioether derivatives eliminating activity [1] [6] [10].
The piperidine ring displayed tolerance for minor modifications, though N-methylation reduced potency by approximately 10-fold. Most significantly, the terminal phenyl ring accommodated diverse substitutions, with meta-fluorination (as in VU534 and VU533) conferring optimal EC50 values near 0.30 μM. Para-substitution generally retained activity but with reduced potency, while ortho-substitution sterically hindered binding. The dramatic loss of activity in analogs like VU233 (Emax <1.2) underscored the sensitivity of the binding interaction to specific steric and electronic parameters [1] [10].
Table 3: Impact of Structural Modifications on NAPE-PLD Activation
Structural Element | Modification | Effect on EC50 | Effect on Emax | Representative Compound |
---|---|---|---|---|
Benzothiazole C6 | Methyl (small substituent) | ↓ (Improved) | ↔ | VU534 |
Phenyl (bulky substituent) | ↑ (Worsened) | ↓ | VU212 | |
Carboxamide Linker | Carbonyl deletion | Complete activity loss | Complete activity loss | VU205 |
Terminal Phenyl | meta-Fluoro | Optimal (0.30 μM) | ↑ | VU533/VU534 |
para-Chloro | ↑ (~0.7-1.1 μM) | ↔ | VU575 | |
Piperidine N | Methylation | ↑ 10-fold | ↔ | VU209 |
Among the optimized BT-PSP compounds, VU534 and its close analog VU533 demonstrated superior pharmacological profiles. Both compounds exhibited identical potency (EC50 = 0.30 μM) in enzymatic assays with recombinant mouse NAPE-PLD, but differed in maximal efficacy: VU533 achieved a significantly higher Emax of 2.6-fold over baseline versus VU534's 2.1-fold induction. This divergence suggested subtle differences in their molecular interactions despite structural similarity. Importantly, both activators demonstrated cross-species activity, enhancing human NAPE-PLD with comparable potency, supporting translational relevance [1] [6].
In cellular systems, VU534 increased NAPE-PLD activity in RAW264.7 macrophages with an EC50 of 1.5 μM, approximately 5-fold lower potency than observed with recombinant enzyme, likely reflecting cell permeability and metabolism factors. Functionally, both VU533 and VU534 (10 μM, 6h) significantly enhanced efferocytosis capacity by approximately 40% in wild-type bone-marrow derived macrophages (BMDMs). This effect proved NAPE-PLD-dependent, as it was abolished in Napepld-/- BMDMs and following pharmacologic NAPE-PLD inhibition. In contrast, the structurally similar but inactive analog VU233 (Emax <1.2) failed to enhance efferocytosis, establishing a direct link between enzymatic activation and biological function [1] [3] [6].
Table 4: Comparative Profile of Lead BT-PSP Activators
Parameter | VU533 | VU534 | VU233 |
---|---|---|---|
EC50 (μM, recombinant enzyme) | 0.30 | 0.30 | Inactive |
Emax (Fold induction) | 2.6 | 2.1 | <1.2 |
Cellular EC50 (μM, RAW264.7) | ~1.5* | 1.5 | Inactive |
Efferocytosis Enhancement | +40% | +40% | None |
Activity in Napepld-/- BMDMs | None | None | None |
*Value not explicitly reported but inferred from structural similarity and comparable cellular effects to VU534 [1] [6]
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0